Caryophyllene epoxide

Description

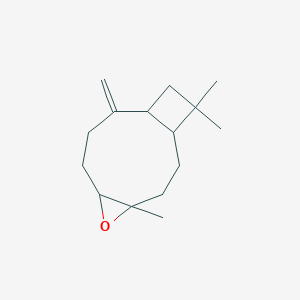

Structure

3D Structure

Properties

IUPAC Name |

4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10-5-6-13-15(4,16-13)8-7-12-11(10)9-14(12,2)3/h11-13H,1,5-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEQFIOZRFFVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(C(O3)CCC2=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859585 | |

| Record name | 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Caryophyllene alpha-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13877-94-6, 17627-43-9, 1139-30-6 | |

| Record name | 4,12,12-Trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13877-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,12,12-Trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17627-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Epoxy-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocaryophyllene, oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017627439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-epoxy-4,11,11-trimethyl-8-methylenebicyclo[7.2.0]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,12,12-trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Caryophyllene alpha-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63.5 - 64 °C | |

| Record name | Caryophyllene alpha-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Caryophyllene Epoxide: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllene epoxide, a sesquiterpenoid and an oxidized form of β-caryophyllene, is a naturally occurring compound found in the essential oils of numerous plants. It is recognized for its characteristic woody, spicy aroma and has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, anticancer, and analgesic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways.

Natural Sources of this compound

This compound is a constituent of the essential oils of a wide variety of plants. The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time. Key natural sources include:

-

Basil (Ocimum spp.): Various species of basil are known to contain this compound.[1]

-

Black Pepper (Piper nigrum): The essential oil of black pepper contains this compound, contributing to its complex aroma.[2][3][4]

-

Cannabis (Cannabis sativa): this compound is one of the many terpenes found in cannabis, and it is the compound that drug-sniffing dogs are trained to detect.[1][5][6][7]

-

Clove (Syzygium aromaticum): Clove oil is a well-known source of caryophyllene and its epoxide derivative.[1][8][9][10][11]

-

Lemon Balm (Melissa officinalis): Essential oil from lemon balm can have a high concentration of caryophyllene oxide.[12][13][14][15][16]

-

Rosemary (Rosmarinus officinalis): This common herb contains this compound in its essential oil.[17][18][19][20]

-

Other sources: this compound is also found in plants such as Salvia glutinosa and Syzygium cordatum.[1]

Quantitative Data on this compound Content

The following table summarizes the quantitative data on the percentage of this compound found in the essential oils of various plants, as reported in the literature.

| Plant Species | Plant Part | Extraction Method | This compound Content (% w/w) | Reference |

| Melissa officinalis subsp. altissima | Leaves | Hydrodistillation | 33.3 - 44.5 | [12] |

| Melissa officinalis | Leaves | Solvent Extraction | 7.71 | [15] |

| Melissa officinalis | Leaves | Microwave-assisted Hydrodistillation | 5.84 | [15] |

| Melissa officinalis | Leaves | Hydrodistillation | 1.62 | [15] |

| Melissa officinalis | Leaves | Steam Distillation | 1.28 | [15] |

| Melissa officinalis | Leaves | Hydrodistillation | 0.31 | [14] |

| Piper nigrum (Narayakodi cultivar) | Berries | Not Specified | 2.3 - 3.9 | |

| Piper nigrum (Uthirankotta cultivar) | Berries | Not Specified | 0.6 - 2.7 | [21] |

| Piper nigrum (Karimunda selection-27) | Berries | Not Specified | 0.4 - 6.0 | [4] |

| Piper nigrum | Berries | Not Specified | 1.78 | |

| Rosmarinus officinalis | Leaves | Hydrodistillation | 2.04 | [18] |

| Rosmarinus officinalis | Aerial Parts | Not Specified | 0.27 - 0.42 | [17] |

| Syzygium aromaticum (Clove) | Buds | Not Specified | 0.07 | [9] |

| Syzygium zeylanicum | Leaves | Not Specified | 18.9 | [22] |

| Syzygium arnottianum | Leaves | Not Specified | 15.4 | [22] |

| Cannabis sativa ('Ferimon 12' fiber cultivar) | Inflorescences | Steam Distillation | High concentration | [6] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process, beginning with the extraction of the essential oil followed by purification of the target compound.

Extraction of Essential Oil

a) Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant material. It is particularly suitable for separating volatile compounds like this compound from non-volatile plant matrix.

Experimental Protocol: Steam Distillation of Clove Oil

-

Material Preparation: Grind dried clove buds into a coarse powder to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Assemble a steam distillation apparatus, consisting of a steam generator, a biomass flask containing the ground cloves, a condenser, and a collection flask.

-

Distillation: Pass steam through the ground clove material. The steam will vaporize the volatile compounds, including eugenol and this compound.

-

Condensation: The mixture of steam and volatile compounds then passes into the condenser, where it cools and condenses back into a liquid.

-

Collection: Collect the distillate, which will be a two-phase mixture of water and the immiscible clove oil.

-

Separation: Separate the clove oil from the aqueous layer using a separatory funnel. The oil, being less dense, will typically form the upper layer.

-

Drying: Dry the collected oil over an anhydrous salt, such as sodium sulfate, to remove any residual water.

b) Solvent Extraction

Solvent extraction is an alternative method that can be used to extract essential oils. This method is particularly useful for thermolabile compounds that may degrade at the temperatures used in steam distillation.

Experimental Protocol: Solvent Extraction

-

Maceration: Soak the dried and powdered plant material in a suitable organic solvent (e.g., hexane, ethanol) for a prolonged period.

-

Filtration: Filter the mixture to separate the plant debris from the solvent containing the extracted compounds.

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude essential oil extract.

Purification of this compound

Once the crude essential oil is obtained, further purification is required to isolate this compound from other components.

a) Column Chromatography

Column chromatography is a common technique for separating compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography

-

Column Packing: Prepare a chromatography column by packing it with a suitable stationary phase, such as silica gel or alumina, slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude essential oil in a minimal amount of the non-polar solvent and load it onto the top of the column.

-

Elution: Elute the column with a solvent system of increasing polarity (gradient elution). Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

-

Fraction Collection: Collect the eluting solvent in fractions.

-

Analysis: Analyze the collected fractions using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to identify the fractions containing this compound.

-

Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

b) Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution purification technique that can be used to obtain highly pure this compound.

Experimental Protocol: Preparative HPLC

-

Method Development: Develop an analytical HPLC method to achieve good separation of this compound from other components in the crude extract. This involves selecting an appropriate column (e.g., a C18 reversed-phase column) and mobile phase (e.g., a mixture of acetonitrile and water).

-

Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column and a higher flow rate.

-

Injection: Inject the crude essential oil extract onto the preparative HPLC column.

-

Fraction Collection: Collect the eluting mobile phase in fractions as the this compound peak is detected by the detector (e.g., a UV detector).

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified this compound.

Signaling Pathways of this compound

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly those involved in inflammation and cancer.

Anti-Cancer Signaling Pathways

This compound has demonstrated anticancer activity by influencing cell proliferation, apoptosis, and survival through the PI3K/AKT/mTOR and MAPK signaling pathways.[23][24][25]

1. PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active. This compound has been found to inhibit this pathway, leading to the suppression of tumor growth.[24][25][26][27][28]

Inhibition of the PI3K/AKT/mTOR pathway by this compound.

2. MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that controls cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, contributing to its anticancer effects.[23][24][25][29][30]

Modulation of the MAPK pathway by this compound.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are partly mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

References

- 1. Caryophyllene - Wikipedia [en.wikipedia.org]

- 2. Biological Activities and Chemical Constituents of Essential Oils from Piper cubeba Bojer and Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Essential oil of Cannabis sativa L. strains [internationalhempassociation.org]

- 7. Essential Oil of Cannabis sativa L: Comparison of Yield and Chemical Composition of 11 Hemp Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irjpms.com [irjpms.com]

- 9. EMAN RESEARCH PUBLISHING |Full Text|Characterization of Essential Oil Composition of Syzygium aromaticum Linn. (Clove) by GC-MS and Evaluation of its Antioxidant Activity [publishing.emanresearch.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Clove Essential Oil (Syzygium aromaticum L. Myrtaceae): Extraction, Chemical Composition, Food Applications, and Essential Bioactivity for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Melissa officinalis: Composition, Pharmacological Effects and Derived Release Systems—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Minerals, Essential Oils, and Biological Properties of Melissa officinalis L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jmaterenvironsci.com [jmaterenvironsci.com]

- 16. researchgate.net [researchgate.net]

- 17. Comparison between the chemical composition of essential oils isolated from biocultivated Salvia rosmarinus Spenn. (Rosmarinus officinalis L.) and some commercial products [pharmacia.pensoft.net]

- 18. eurjchem.com [eurjchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Chemotypic Characterization and Biological Activity of Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. acgpubs.org [acgpubs.org]

- 23. benchchem.com [benchchem.com]

- 24. β-Caryophyllene oxide inhibits growth and induces apoptosis through the suppression of PI3K/AKT/mTOR/S6K1 pathways and ROS-mediated MAPKs activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. β-Caryophyllene attenuates lipopolysaccharide-induced acute lung injury via inhibition of the MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Caryophyllene Epoxide in Plants: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of caryophyllene epoxide in plants, a process of significant interest to researchers in natural product chemistry, chemical ecology, and drug development. The guide details the enzymatic conversion of farnesyl pyrophosphate to β-caryophyllene and its subsequent epoxidation to this compound, a reaction catalyzed by specific cytochrome P450 monooxygenases. Emphasis is placed on the regulatory mechanisms, including the pivotal role of jasmonate signaling in response to herbivory. This document furnishes detailed experimental protocols for the analysis of gene expression and metabolite levels, alongside a compilation of available quantitative data. Furthermore, it includes visual representations of the biosynthetic pathway and associated signaling cascades to facilitate a deeper understanding of these complex biological processes.

Introduction

This compound is a widely distributed oxygenated sesquiterpene in the plant kingdom, recognized for its diverse biological activities, including anti-inflammatory, analgesic, and insecticidal properties. Its biosynthesis is a two-step process initiated from the central precursor of sesquiterpenoid biosynthesis, farnesyl pyrophosphate (FPP). The first committed step is the cyclization of FPP to form the bicyclic olefin, (−)-β-caryophyllene. This reaction is catalyzed by a class of enzymes known as terpene synthases, specifically β-caryophyllene synthase. Subsequently, β-caryophyllene undergoes epoxidation to yield this compound. This oxidation is mediated by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes involved in a vast array of metabolic pathways in plants.

The production of this compound is often tightly regulated and can be induced by various biotic stresses, most notably herbivory. This induction is primarily mediated by the jasmonate signaling pathway, a crucial hormonal cascade that orchestrates plant defense responses. Understanding the intricacies of this compound biosynthesis and its regulation is paramount for applications in agriculture, where it can contribute to pest resistance, and in medicine, for the potential development of novel therapeutic agents.

The Biosynthetic Pathway

The biosynthesis of this compound proceeds through two key enzymatic steps:

-

Cyclization of Farnesyl Pyrophosphate (FPP) to β-Caryophyllene: The acyclic C15 isoprenoid precursor, FPP, is converted into the bicyclic sesquiterpene (−)-β-caryophyllene. This complex cyclization reaction is catalyzed by the enzyme (−)-β-caryophyllene synthase (CPS) (EC 4.2.3.57).[1] This enzyme is widely distributed in higher plants.[1]

-

Epoxidation of β-Caryophyllene to this compound: The exocyclic double bond of β-caryophyllene is oxidized to form an epoxide ring, yielding this compound. This reaction is catalyzed by a cytochrome P450 monooxygenase. While the specific P450s can vary between plant species, members of the CYP71 family have been implicated in the biosynthesis of various sesquiterpenoids.[2][3][4]

Regulation of Biosynthesis

The production of this compound is often a defense response triggered by external stimuli, particularly insect herbivory. This induction is primarily regulated at the transcriptional level, with the jasmonate signaling pathway playing a central role.

Jasmonate Signaling Pathway

Herbivore attack or mechanical wounding leads to the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile then initiates a signaling cascade that results in the activation of transcription factors, which in turn upregulate the expression of genes involved in defense, including caryophyllene synthase and the relevant cytochrome P450 genes.[5][6]

The core of the jasmonate signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which acts as a receptor for JA-Ile. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors such as MYC2. Upon herbivore attack, the accumulation of JA-Ile leads to the formation of a COI1-JAZ co-receptor complex, which targets JAZ proteins for degradation via the 26S proteasome. The degradation of JAZ repressors liberates MYC2 and other transcription factors, allowing them to activate the expression of jasmonate-responsive genes, including those responsible for caryophyllene and this compound biosynthesis.[7]

Quantitative Data

The production of β-caryophyllene and this compound can vary significantly between plant species, tissues, and in response to environmental stimuli. The following tables summarize available quantitative data.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax or kcat | Reference |

| β-Caryophyllene Synthase (E353D mutant) | Artemisia annua (expressed in S. cerevisiae) | Farnesyl Pyrophosphate | - | Vmax and kcat improved over wild-type | [8] |

| β-Caryophyllene Synthase | Nicotiana tabacum (expressed in E. coli) | Farnesyl Pyrophosphate | - | High efficiency | [9] |

Table 2: Quantitative Analysis of β-Caryophyllene and this compound in Plants

| Plant Species | Tissue | Condition | β-Caryophyllene Content | This compound Content | Reference |

| Eupatorium fortunei | Leaves | Different growth periods | 13.36 - 144.21 µg/g | Not Reported | [10] |

| Ocimum tenuiflorum | Essential Oil | Different harvest times | 21.2% - 40.1% of essential oil | Not Reported | [11] |

| Gossypium hirsutum (GhTPS1-transgenic) | Volatiles | Constitutive overexpression | Significantly higher than wild-type | Not Reported | [12] |

| Toona sinensis | Tender Leaves | - | 15.37 - 20.89 µg/g | Not Reported | [8] |

Note: Quantitative data often focuses on the more abundant β-caryophyllene. More research is needed to quantify this compound levels in parallel, especially following induction.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Quantification of β-Caryophyllene and this compound by GC-MS

This protocol outlines the analysis of volatile and semi-volatile compounds from plant tissues.

Workflow Diagram

Protocol:

-

Sample Preparation:

-

Harvest fresh plant tissue (e.g., leaves, flowers) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Accurately weigh a portion of the powdered tissue (e.g., 100 mg) into a headspace vial.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block at a specified temperature (e.g., 60-80°C) for an equilibration period (e.g., 10-20 minutes).

-

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined time (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the SPME fiber in the hot inlet of the GC.

-

GC Conditions (example):

-

Column: DB-5ms or equivalent non-polar column.

-

Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 5°C/minute, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (example):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

-

Quantification:

Gene Expression Analysis by qRT-PCR

This protocol describes the quantification of transcript levels for caryophyllene synthase and cytochrome P450 genes.

Workflow Diagram

References

- 1. Khan Academy [khanacademy.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Production and Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant cytochrome P450s: nomenclature and involvement in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and characterization of (E)-β-caryophyllene synthase and α/β-pinene synthase potentially involved in constitutive and herbivore-induced terpene formation in cotton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Integrating GC-MS and comparative transcriptome analysis reveals that TsERF66 promotes the biosynthesis of caryophyllene in Toona sinensis tender leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional genomics of P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Chemical structure and stereochemistry of caryophyllene epoxide

An In-depth Technical Guide to Caryophyllene Epoxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data for this compound, a significant natural bicyclic sesquiterpenoid.

Introduction

This compound, with the chemical formula C₁₅H₂₄O, is the oxidized derivative of β-caryophyllene, a common sesquiterpene found in the essential oils of numerous plants, including cloves (Syzygium aromaticum), Cannabis sativa, and rosemary.[1][2] It is recognized for its woody, spicy aroma and is utilized as a flavoring agent and fragrance.[3][4] Beyond its sensory properties, this compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects, making it a molecule of interest for therapeutic development.[4][5] Unlike its precursor, β-caryophyllene, which is a known agonist of the cannabinoid receptor type 2 (CB2), this compound's biological actions are generally not mediated by the endocannabinoid system.[5][6]

This guide details the molecule's complex three-dimensional structure, summarizes key quantitative data from spectroscopic and crystallographic analyses, and provides standardized experimental protocols for its synthesis and isolation.

Chemical Structure and Stereochemistry

This compound is a tricyclic sesquiterpenoid featuring a fused cyclobutane-cyclononane ring system with an epoxide functional group.[7] The molecular complexity arises from multiple stereocenters and the inherent strain of its ring systems.

Molecular Formula : C₁₅H₂₄O[8] Molar Mass : 220.35 g/mol [9]

Core Structure

The fundamental structure is derived from β-caryophyllene, which is notable for possessing a rare trans-double bond within a nine-membered ring and a cyclobutane ring.[2] The epoxidation occurs at this endocyclic double bond.

Stereochemistry

The most common and naturally occurring isomer is (-)-β-caryophyllene oxide . Its precise stereochemistry is critical for its biological function and chemical properties.

-

IUPAC Name : (1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.0⁴,⁶]dodecane.[10][11]

-

Stereocenters : There are four key stereocenters at carbons C1, C4, C6, and C10. The absolute configuration of these centers in the natural (-)-isomer defines its three-dimensional shape.

-

Isomers : Other stereoisomers exist, such as cis-caryophyllene epoxide and trans-β-caryophyllene oxide, which differ in the spatial arrangement at the stereocenters.[8][12] The term "caryophyllene oxide" can sometimes refer to a mixture of these isomers.[10]

The InChIKey for the specific (1R,4R,6R,10S) isomer is NVEQFIOZRFFVFW-COMQUAJESA-N.[10]

Quantitative Data and Spectroscopic Analysis

The precise structure of this compound has been elucidated through various analytical techniques, primarily NMR spectroscopy and X-ray crystallography.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework. The following tables summarize typical ¹H and ¹³C NMR chemical shifts for (-)-β-caryophyllene oxide in a CDCl₃ solvent.

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ) in ppm |

|---|---|

| H-1 | ~1.65 |

| H-2 | ~1.95, 1.40 |

| H-3 | ~1.60, 1.25 |

| H-5 | ~2.87 (dd, J=10.8, 4.2 Hz) |

| H-7 | ~2.25, 1.30 |

| H-8 | ~2.60, 2.20 |

| H-10 | ~2.15 |

| H-13a (exo) | ~4.96 (s) |

| H-13b (exo) | ~4.85 (s) |

| H-14 (CH₃) | ~1.20 (s) |

| H-15 (CH₃) | ~1.00 (s) |

| H-16 (CH₃) | ~0.98 (s) |

Note: Data is compiled from typical spectra and may vary slightly based on experimental conditions.[13][14]

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C-1 | ~50.8 |

| C-2 | ~29.8 |

| C-3 | ~34.1 |

| C-4 (quaternary) | ~59.8 |

| C-5 | ~63.7 |

| C-6 | ~39.2 |

| C-7 | ~27.2 |

| C-8 | ~30.2 |

| C-9 (quaternary) | ~151.9 |

| C-10 | ~39.9 |

| C-11 (quaternary) | ~33.5 |

| C-12 (exo CH₂) | ~112.7 |

| C-13 (CH₃) | ~21.6 |

| C-14 (CH₃) | ~29.9 |

| C-15 (CH₃) | ~16.9 |

Note: Data is compiled from typical spectra and may vary slightly based on experimental conditions.[7][14][15]

X-Ray Crystallography Data

X-ray crystallography provides definitive proof of the stereochemistry and solid-state conformation. Studies have confirmed the absolute configuration of derivatives and established the puckering of the rings and the orientation of the methyl groups.[16][17]

Table 3: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic (for many derivatives) |

| Space Group | P2₁2₁2₁ (typical for chiral molecules) |

| Key Feature | Confirms the trans-fusion of the cyclobutane ring and the relative stereochemistry of the epoxide. |

Note: Specific cell dimensions and bond angles are found in dedicated crystallographic database entries.[17][18]

Experimental Protocols

Synthesis of (-)-β-Caryophyllene Epoxide

Objective: To synthesize (-)-β-caryophyllene epoxide via epoxidation of (-)-β-caryophyllene.

Principle: The endocyclic double bond of β-caryophyllene is selectively oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, to form the epoxide. The reaction is stereoselective due to the steric hindrance of the molecule.

Methodology:

-

Dissolution: Dissolve (-)-β-caryophyllene in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) in a round-bottom flask.[19]

-

Cooling: Place the flask in an ice water bath to maintain a temperature of 0-25 °C.[20]

-

Reagent Addition: Slowly add the oxidizing agent (e.g., peracetic acid or a solution of m-CPBA) dropwise to the stirred solution. The reaction is exothermic and slow addition helps control the temperature.[20][21]

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material. The reaction time can range from 20 minutes to several hours.[19]

-

Quenching: Once the reaction is complete, quench the excess peroxy acid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite or sodium bicarbonate.[20]

-

Extraction: Perform a liquid-liquid extraction. Separate the organic layer, wash it with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[20]

-

Purification: The resulting crude product, an oily liquid or semi-solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like 95% ethanol to yield white crystals.[20]

Isolation from Essential Oils

Objective: To isolate this compound from a natural source, such as clove oil.

Principle: this compound is a component of many essential oils. It can be separated from other terpenoids using chromatographic techniques based on differences in polarity.

Methodology:

-

Source Material: Obtain a high-quality essential oil rich in this compound (e.g., clove leaf oil).

-

Fractional Distillation (Optional): To enrich the sesquiterpenoid fraction, perform vacuum fractional distillation of the crude oil.

-

Chromatography: The primary method for isolation is column chromatography.

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is employed. The less polar components will elute first.

-

-

High-Speed Countercurrent Chromatography (HSCCC): For higher purity and larger scale, HSCCC is an effective liquid-liquid chromatography technique.[22][23]

-

Analysis: Analyze the collected fractions using GC-MS or NMR to confirm the identity and purity of the isolated this compound.[22]

Biological Activity and Signaling Pathways

This compound is known to modulate several cellular pathways, contributing to its anticancer properties. It can induce apoptosis and suppress cell proliferation by altering key signaling cascades.[5][24]

One of the described mechanisms involves the inhibition of the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, survival, and proliferation.[5][24]

The diagram above illustrates how this compound can inhibit PI3K, leading to downstream suppression of AKT and mTOR. This action blocks signals that promote cell proliferation and survival, while relieving the inhibition of apoptosis, thereby contributing to its anticancer effects.[6][24]

Logical Workflow: From Isolation to Characterization

The process of studying this compound from a natural source follows a logical progression from extraction to detailed structural analysis.

References

- 1. (-)-Caryophyllene | C15H24 | CID 5281515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Caryophyllene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4,12,12-Trimethyl-9-methylene-5-oxatricyclo(8.2.0.04,6)dodecane | C15H24O | CID 14350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cis-Caryophyllene epoxide [webbook.nist.gov]

- 9. beta-Caryophyllene epoxide | C15H24O | CID 6604672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Caryophyllene oxide [webbook.nist.gov]

- 11. Caryophyllene oxide | C15H24O | CID 1742210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. trans-β-Caryophyllene oxide [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. theses.gla.ac.uk [theses.gla.ac.uk]

- 18. X-Ray Crystallography [www2.tulane.edu]

- 19. CN104744406A - Method for preparing epoxy caryophyllene from heavy turpentine oil and separating longifolene - Google Patents [patents.google.com]

- 20. CN111217770A - Preparation method of caryophyllene oxide - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. CN102603458B - Method for separating and preparing caryophyllene oxide, beta-farnesene and caryophyllene - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Spectral Analysis of Caryophyllene Epoxide: A Technical Guide

An In-depth Examination of the NMR, IR, and MS Spectral Data of a Prominent Sesquiterpenoid

Caryophyllene epoxide, a sesquiterpenoid found in the essential oils of numerous plants, is a compound of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development. Its unique tricyclic structure, featuring an epoxide ring, gives rise to characteristic spectral fingerprints that are crucial for its identification and characterization. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound, presenting key data in a structured format and outlining detailed experimental protocols.

Chemical Structure

This compound, with the molecular formula C₁₅H₂₄O, possesses a complex bicyclo[7.2.0]undecane skeleton. The structure, including the atom numbering scheme, is presented below.

The Multifaceted Biological Activities of Caryophyllene Epoxide: A Technical Guide for Researchers

Introduction: Caryophyllene epoxide, a natural bicyclic sesquiterpene and a prominent oxygenated derivative of β-caryophyllene, has garnered significant attention within the scientific community for its diverse and potent pharmacological properties.[1] Found in the essential oils of numerous medicinal and edible plants, this compound has demonstrated a wide spectrum of biological activities, positioning it as a promising candidate for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its anticancer, anti-inflammatory, analgesic, and antimicrobial effects. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways.

Anticancer Activity

This compound exerts potent anticancer effects across a variety of cancer cell lines through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1][2]

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to trigger programmed cell death in cancer cells by modulating key signaling pathways. In A549 lung cancer cells, for instance, treatment with this compound leads to an increased expression of p53 and p21, resulting in cell cycle arrest and the induction of apoptosis. This is further characterized by the upregulation of pro-apoptotic proteins such as Bax and caspases-3, -7, and -9, alongside the downregulation of the anti-apoptotic protein Bcl-2.[3][4]

Modulation of Signaling Pathways

The anticancer activity of this compound is intricately linked to its ability to modulate several critical intracellular signaling cascades.

-

PI3K/AKT/mTOR/S6K1 Pathway: this compound has been found to inhibit the constitutive activation of the PI3K/AKT/mTOR/S6K1 signaling pathway in human prostate and breast cancer cells.[5][6][7] This pathway is crucial for cell proliferation, survival, and angiogenesis in tumors.[5][6]

-

MAPK Pathway: The compound also induces the activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38 MAPK, which is mediated by the generation of reactive oxygen species (ROS).[5][6]

-

NF-κB Pathway: this compound has been reported to inhibit both constitutive and inducible NF-κB activity in cancer cells.[2] This inhibition enhances TNFα-induced apoptosis.[2][8]

-

STAT3 Pathway: The compound effectively suppresses the constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway in multiple myeloma, breast, and prostate cancer cell lines.[2][9] This suppression is mediated through the inhibition of upstream kinases like c-Src and JAK1/2, and the induction of the protein tyrosine phosphatase SHP-1.[9]

Signaling Pathway Diagrams:

Caption: Inhibition of the PI3K/AKT/mTOR/S6K1 pathway by this compound.

Caption: ROS-mediated activation of the MAPK pathway by this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified as the half-maximal inhibitory concentration (IC50) across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| A549 | Lung Cancer | 124.1 | |

| PC-3 | Prostate Cancer | Varies (dose-dependent) | [2] |

| MCF-7 | Breast Cancer | Varies (dose-dependent) | [2] |

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and signaling pathways.[1]

Inhibition of Pro-inflammatory Mediators

Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] It also inhibits the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key players in the inflammatory response.[2]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are mediated, in part, by the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[2]

Analgesic Activity

This compound has demonstrated notable analgesic properties in various preclinical models of pain.[1]

Central and Peripheral Analgesic Effects

The analgesic action of this compound is believed to be mediated through mechanisms independent of the endocannabinoid system, unlike its precursor β-caryophyllene.[2][10] It is suggested that its anti-pain effects may be achieved through the inhibition of central pain receptors.[10]

Quantitative Data: Analgesic Assays

The analgesic efficacy of this compound has been evaluated using models such as the hot plate test, which measures the latency to a thermal stimulus.

| Animal Model | Test | Dose | Effect | Reference |

| Mice | Hot Plate Test | Not specified | Increased latency to thermal pain | [11] |

Antimicrobial Activity

This compound has also been recognized for its antimicrobial properties, particularly its antifungal activity.[1]

Antifungal Effects

The compound has shown efficacy against various fungal strains. Its activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Data: Antifungal Susceptibility

| Fungal Strain | MIC (µg/mL) | Reference |

| Candida albicans | Varies | [8] |

| Aspergillus niger | Varies | [8] |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

Workflow Diagram:

Caption: General workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[13]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the prepared drug solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[13]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protein Expression Analysis: Western Blotting

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways modulated by this compound.

Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

Workflow Diagram:

Caption: Standard workflow for Western blot analysis.

Detailed Protocol:

-

Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[15]

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).[15][16]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[16]

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-p38, p38) overnight at 4°C with gentle agitation.[17]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[17]

-

Washing: Repeat the washing step as described above.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using X-ray film or a digital imaging system.[16]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Principle: The injection of carrageenan into the paw of a rodent induces an acute, localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is indicative of its anti-inflammatory potential.[18]

Detailed Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Grouping and Treatment: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound administered orally or intraperitoneally.

-

Induction of Edema: One hour after treatment, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[18]

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vivo Analgesic Assessment: Hot Plate Test

Objective: To assess the centrally mediated analgesic activity of this compound.

Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) is indicative of an analgesic effect.[19]

Detailed Protocol:

-

Animal Acclimatization and Selection: Acclimate mice to the experimental room for at least one hour. Select animals that show a baseline latency of 5-15 seconds on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[20]

-

Grouping and Treatment: Divide the selected animals into groups: a control group (vehicle), a positive control group (e.g., morphine, 10 mg/kg), and treatment groups receiving different doses of this compound.

-

Measurement of Latency: At specific time points after treatment (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate and record the latency to the first sign of nociception (paw licking, shaking, or jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.[20]

-

Data Analysis: Compare the mean latency times of the treated groups with the control group at each time point. The percentage of maximal possible effect (%MPE) can also be calculated.

Antifungal Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

Principle: The broth microdilution method involves exposing a standardized inoculum of a fungus to serial dilutions of an antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits its visible growth.[21]

Detailed Protocol:

-

Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.[22]

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.[23]

-

MIC Determination: After incubation, determine the MIC as the lowest concentration of this compound at which there is no visible growth of the fungus.[21]

Conclusion and Future Directions

This compound has emerged as a natural compound with significant therapeutic potential, underscored by its robust anticancer, anti-inflammatory, analgesic, and antimicrobial activities. Its ability to modulate multiple key signaling pathways involved in the pathogenesis of various diseases makes it an attractive candidate for further investigation and drug development. Future research should focus on elucidating the detailed molecular mechanisms underlying its diverse biological effects, optimizing its pharmacokinetic and pharmacodynamic properties through medicinal chemistry approaches, and conducting comprehensive preclinical and clinical studies to evaluate its safety and efficacy in various disease models. This in-depth technical guide provides a solid foundation for researchers to explore and harness the full therapeutic potential of this promising natural product.

References

- 1. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. In vivo and in silico anti-inflammatory activity of Artemisia vulgaris and β-caryophyllene oxide in carrageenan-induced paw edema in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. β-Caryophyllene oxide inhibits constitutive and inducible STAT3 signaling pathway through induction of the SHP-1 protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] In vivo anti-inflammatory activity of β-caryophyllene, evaluated by molecular imaging | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchhub.com [researchhub.com]

- 13. researchtweet.com [researchtweet.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bio-rad.com [bio-rad.com]

- 16. cdn.origene.com [cdn.origene.com]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. meliordiscovery.com [meliordiscovery.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. worthe-it.co.za [worthe-it.co.za]

Anticancer Properties of Caryophyllene Epoxide: A Technical Guide for Drug Development Professionals

Abstract

Caryophyllene epoxide (CPO), a natural bicyclic sesquiterpenoid found in the essential oils of numerous medicinal plants, is emerging as a potent anticancer agent with multifaceted mechanisms of action. This technical guide provides an in-depth analysis of the current scientific literature on CPO's onco-therapeutic potential, focusing on its molecular mechanisms, cytotoxic efficacy, and the signaling pathways it modulates. CPO has been demonstrated to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis through the modulation of critical signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways. Furthermore, it has been shown to suppress tumor cell invasion, metastasis, and angiogenesis. This document synthesizes quantitative data on its efficacy, details key experimental protocols for its evaluation, and provides visual representations of its activity in cellular pathways, offering a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

This compound (CPO) is an oxygenated derivative of β-caryophyllene, a common sesquiterpene present in a wide variety of plants, including guava, oregano, cinnamon, and black pepper.[1] While β-caryophyllene itself has been noted for its anticancer properties, its epoxide derivative, CPO, often exhibits equally strong or even stronger anticancer activity through distinct mechanisms.[2] Unlike β-caryophyllene, which interacts with the cannabinoid receptor type 2 (CB2), CPO's actions are not related to the endocannabinoid system.[2][3] Its significant biological activities, coupled with its natural abundance, position CPO as a promising candidate for the development of novel cancer therapeutics. This guide explores the molecular basis of CPO's anticancer effects, supported by in vitro data and detailed experimental methodologies.

Mechanisms of Action

CPO exerts its anticancer effects through a multi-targeted approach, affecting various hallmarks of cancer, including sustained proliferation, evasion of apoptosis, and metastasis.

Induction of Apoptosis

A primary mechanism of CPO's anticancer activity is the induction of programmed cell death, or apoptosis. This is achieved primarily through the intrinsic, mitochondria-mediated pathway. CPO treatment leads to a loss of mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm.[4][5] This event activates a cascade of cysteine proteases known as caspases, including the key executioner caspases-3 and -7, and initiator caspase-9.[6][7][8]

The apoptotic process is further regulated by the Bcl-2 family of proteins. CPO has been shown to upregulate the expression of the pro-apoptotic protein Bax while simultaneously downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][4][6] This shift in the Bax/Bcl-2 ratio facilitates mitochondrial permeabilization and subsequent apoptosis. The activation of caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][5]

Cell Cycle Arrest

Uncontrolled cell cycle progression is a fundamental characteristic of cancer cells. CPO has been demonstrated to interfere with this process by inducing cell cycle arrest, thereby inhibiting cell proliferation.[6] Studies have shown that CPO can cause cell accumulation in the S and G2/M phases in A549 lung cancer cells and in the G0/G1 phase in other cancer cell types.[6][8][9] This arrest is often associated with the upregulation of tumor suppressor proteins p53 and p21.[1][4][6] The p21 protein, a cyclin-dependent kinase (CDK) inhibitor, plays a crucial role in halting the cell cycle to allow for DNA repair or to initiate apoptosis.

Inhibition of Proliferation, Metastasis, and Angiogenesis

CPO effectively suppresses the proliferation of numerous cancer cell lines.[2] This is evidenced by the downregulation of proliferative markers such as Ki67 and Proliferating Cell Nuclear Antigen (PCNA).[6][7]

Furthermore, CPO exhibits anti-metastatic potential by inhibiting processes crucial for tumor invasion. It has been shown to reduce the activity and expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[10] CPO also downregulates the expression of other pro-metastatic and pro-angiogenic factors, including cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF).[1][2][4]

Modulation of Cellular Signaling Pathways

CPO's diverse anticancer effects are orchestrated through its ability to modulate several key intracellular signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical pathway that promotes cell survival, proliferation, and angiogenesis, and it is constitutively active in many human tumors.[1][2] CPO has been repeatedly shown to inhibit this pathway.[1][2][5][11] By suppressing the activation of PI3K, Akt, mTOR, and the downstream effector S6K1, CPO effectively shuts down this pro-survival signaling, contributing significantly to its apoptotic and anti-proliferative effects in prostate and breast cancer cells, among others.[1][2][9]

ROS-Mediated Activation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a complex role in cancer. While often associated with proliferation, its sustained activation can also promote apoptosis. CPO treatment induces the generation of reactive oxygen species (ROS) from the mitochondria.[1][4][5] This increase in intracellular ROS acts as a signaling event, leading to the activation of the ERK, JNK, and p38 MAPK pathways.[1][4] The activation of these MAPKs is directly linked to the induction of apoptosis, as inhibiting ROS generation with antioxidants like N-acetylcysteine has been shown to prevent CPO-induced cell death.[4][5] However, in the context of metastasis in fibrosarcoma cells, CPO has been observed to reduce the phosphorylation of p38 and ERK.[10]

Suppression of the STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and invasion.[2][12] CPO has been identified as a novel blocker of the STAT3 signaling cascade.[2][11][12] It suppresses STAT3 activation by inhibiting upstream kinases like c-Src and JAK1/2 and by inducing the expression of the tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3.[12] This inhibition of STAT3 signaling contributes to CPO's ability to reduce tumor cell growth and induce apoptosis.[12]

In Vitro Efficacy: A Quantitative Overview

The cytotoxic and anti-proliferative effects of this compound have been quantified in various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of potency.

| Cell Line | Cancer Type | IC50 Value | Reference |

| A549 | Lung Carcinoma | 124.1 µg/mL | [6][7] |

| U-937 | Histiocytic Lymphoma | 24.25 ± 0.37 µg/mL | [9] |

| PC-3 | Prostate Cancer | Dose-dependent suppression | [2] |

| MCF-7 | Breast Cancer | Dose-dependent suppression | [2] |

| HT1080 | Fibrosarcoma | Cytotoxicity observed > 16 µM | [10] |

Note: CPO has demonstrated cytotoxic activity against a broad range of other cancer cell lines, including those of the cervix (HeLa), liver (HepG2), stomach (SNU-1, SNU-16), and ovary (A-2780), although specific IC50 values are not uniformly reported in the literature.[2]

Key Experimental Protocols

To ensure the reproducibility of findings related to CPO's anticancer activity, standardized methodologies are crucial. The following are detailed protocols for key in vitro assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound (CPO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of CPO and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at 37°C with shaking.[14]

-

Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[14]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[14]

Materials:

-

Flow cytometer

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

1X Binding Buffer (e.g., 10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) staining solution

Procedure:

-

Treat cells with CPO at the desired concentration (e.g., IC50 value) for a specified time.

-

Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour, detecting FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL2 channel).

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate.

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-Akt, Akt, etc.)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[14]

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Incubate the membrane with a specific primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[14]

-

Analyze band intensities to determine relative protein expression, normalizing to a loading control like β-actin or GAPDH.

Visualization of Molecular Pathways and Workflows

To elucidate the complex mechanisms described, the following diagrams have been generated using the DOT language.

References

- 1. khu.elsevierpure.com [khu.elsevierpure.com]

- 2. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-caryophyllene and β-caryophyllene oxide-natural compounds of anticancer and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Caryophyllene oxide inhibits growth and induces apoptosis through the suppression of PI3K/AKT/mTOR/S6K1 pathways and ROS-mediated MAPKs activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. βcaryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-caryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. β-Caryophyllene oxide inhibits metastasis by downregulating MMP-2, p-p38 and p-ERK in human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Anti-inflammatory Mechanisms of Caryophyllene Epoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllene epoxide, a bicyclic sesquiterpenoid and an oxygenated derivative of β-caryophyllene, has garnered significant attention for its potential therapeutic properties, including its anti-inflammatory effects.[1][2] Found in the essential oils of numerous plants, this natural compound has been the subject of various preclinical studies to elucidate its mechanisms of action. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory pathways modulated by this compound, supported by experimental data and detailed methodologies.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. Unlike its precursor, β-caryophyllene, which is a known agonist of the cannabinoid receptor type 2 (CB2), this compound's mechanisms are largely independent of the endocannabinoid system.[3] Its primary modes of action involve the suppression of the NF-κB and MAPK signaling cascades, and emerging evidence suggests a role in modulating the NLRP3 inflammasome and the Nrf2 pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to potently inhibit NF-κB activation.[4] This inhibition is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4] By sequestering NF-κB in the cytoplasm, this compound effectively halts the transcription of its target genes, including those encoding for inflammatory cytokines, chemokines, and adhesion molecules.[3][5]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing cascades such as ERK, JNK, and p38 MAPK, is another critical regulator of inflammation.[6] this compound has been demonstrated to modulate MAPK signaling, although the effects can be complex and cell-type dependent.[6][7] In some contexts, it inhibits the phosphorylation of key MAPK proteins, thereby downregulating downstream inflammatory responses.[8] However, in other studies, particularly in cancer cell lines, it has been shown to activate certain MAPK pathways, which can contribute to pro-apoptotic effects.[6] This highlights the context-dependent nature of this compound's interaction with this pathway.

Downregulation of Pro-inflammatory Enzymes and Cytokines